molecular formula C13H20N2O2 B14209130 3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one CAS No. 827017-78-7

3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one

Katalognummer: B14209130
CAS-Nummer: 827017-78-7
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: CFDBOENTNWKKGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one is a compound that features an oxolanone ring substituted with an imidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with 2-(1H-imidazol-1-yl)ethyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution followed by cyclization to form the oxolanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one: Unique due to its specific substitution pattern and ring structure.

    This compound derivatives: Variations in the substituents on the imidazole ring or oxolanone ring can lead to different properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of an oxolanone ring with an imidazole moiety, providing a versatile scaffold for further functionalization and application in various fields.

Eigenschaften

CAS-Nummer

827017-78-7

Molekularformel

C13H20N2O2

Molekulargewicht

236.31 g/mol

IUPAC-Name

3,3-diethyl-5-(2-imidazol-1-ylethyl)oxolan-2-one

InChI

InChI=1S/C13H20N2O2/c1-3-13(4-2)9-11(17-12(13)16)5-7-15-8-6-14-10-15/h6,8,10-11H,3-5,7,9H2,1-2H3

InChI-Schlüssel

CFDBOENTNWKKGZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC(OC1=O)CCN2C=CN=C2)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.